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molecular formula C19H22N2O2 B3054537 4-((1-Benzylpiperidin-4-yl)oxy)benzamide CAS No. 609781-36-4

4-((1-Benzylpiperidin-4-yl)oxy)benzamide

Cat. No. B3054537
M. Wt: 310.4 g/mol
InChI Key: GYALBIIKGZQWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196100B2

Procedure details

Combine 4-(1-benzyl-piperidin-4-yloxy)-benzonitrile (74 mg, 0.25 mmol), DMSO (2.5 mL) and powdered potassium carbonate (18 mg, 0.13 mmol). Cool the resulting mixture to 0° C. and add hydrogen peroxide (76 μL). After addition, stir the mixture at room temperature for 1 h. Quench the reaction mixture with water (2 mL). Filter the precipitate formed rinsing with diethyl ether to give the title compound (57 mg, 73%). Mass spectrum (ion spray): m/z=311.1 (M+1); 1H NMR (CDCl3): 7.79 (ad, J=8.6 Hz, 3H), 7.32–7.21 (m, 5H), 7.14 (bs, 1H), 6.95 (d, J=8.6 Hz, 2H), 4.49–4.42 (m, 1H), 3.31 (s, 2H), 2.69–2.62 (m, 2H), 2.27–2.19 (m, 2H), 1.96–1.89 (m, 2H), 1.66–1.56 (m, 2H).
Name
4-(1-benzyl-piperidin-4-yloxy)-benzonitrile
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
76 μL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-:24].[K+].[K+].OO>CS(C)=O>[CH2:1]([N:8]1[CH2:9][CH2:10][CH:11]([O:14][C:15]2[CH:16]=[CH:17][C:18]([C:19]([NH2:20])=[O:24])=[CH:21][CH:22]=2)[CH2:12][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
4-(1-benzyl-piperidin-4-yloxy)-benzonitrile
Quantity
74 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)OC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
18 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
76 μL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
2.5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir the mixture at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
Quench the reaction mixture with water (2 mL)
FILTRATION
Type
FILTRATION
Details
Filter the precipitate
CUSTOM
Type
CUSTOM
Details
formed
WASH
Type
WASH
Details
rinsing with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)OC1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 141.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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